1-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-pyrazole and cyclopentanone.
Cyclization Reaction: The cyclopentanone undergoes a cyclization reaction with 1-methyl-1H-pyrazole in the presence of a suitable catalyst.
Carboxylation: The resulting intermediate is then carboxylated to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-Methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-4-boronic acid: This compound has a similar pyrazole ring structure but contains a boronic acid group instead of a carboxylic acid group.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound also contains a pyrazole ring but has a boronic acid pinacol ester group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(1-methylpyrazol-4-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-12-7-8(6-11-12)10(9(13)14)4-2-3-5-10/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
USIDKNYLGOUEAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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